molecular formula C11H13F2NO2 B8469428 Ethyl 3,4-difluorophenethylcarbamate

Ethyl 3,4-difluorophenethylcarbamate

Cat. No. B8469428
M. Wt: 229.22 g/mol
InChI Key: RCRCZPYNAGIHBO-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous reaction procedure and workup as described in example 1 for the preparation of intermediate I-1d above, ethyl 3,4-difluorophenethylcarbamate (I-49c: 5 g, 21.8340 mmol) in POCl3 (43.6 mL) was reacted with P2O5 (6.19 g, 43.6681 mmol) at 110° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (50% ethyl acetate in hexane) afforded 800 mg of the product (18.91% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
43.6 mL
Type
solvent
Reaction Step One
Yield
18.91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][CH2:6][NH:7][C:8](=O)[O:9]CC.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[F:16])[C:8](=[O:9])[NH:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(CCNC(OCC)=O)C=CC1F
Name
Quantity
6.19 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
43.6 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous reaction procedure
CUSTOM
Type
CUSTOM
Details
workup as described in example 1 for the preparation of intermediate I-1d above
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCNC(C2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 18.91%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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